Cas no 1017667-91-2 (3-(2-Aminoethoxy)-N-isopropylbenzamide)
3-(2-Aminoethoxy)-N-isopropylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Aminoethoxy)-N-isopropylbenzamide
- 3-(2-Amino-ethoxy)-N-isopropyl-benzamide
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- Inchi: 1S/C12H18N2O2/c1-9(2)14-12(15)10-4-3-5-11(8-10)16-7-6-13/h3-5,8-9H,6-7,13H2,1-2H3,(H,14,15)
- InChI Key: AAKYATZKZMMDGY-UHFFFAOYSA-N
- SMILES: O(CCN)C1=CC=CC(=C1)C(NC(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 219
- XLogP3: 1
- Topological Polar Surface Area: 64.4
3-(2-Aminoethoxy)-N-isopropylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A186135-125mg |
3-(2-Aminoethoxy)-N-isopropylbenzamide |
1017667-91-2 | 125mg |
$ 565.00 | 2022-06-08 | ||
| TRC | A186135-250mg |
3-(2-Aminoethoxy)-N-isopropylbenzamide |
1017667-91-2 | 250mg |
$ 940.00 | 2022-06-08 |
3-(2-Aminoethoxy)-N-isopropylbenzamide Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 3-(2-Aminoethoxy)-N-isopropylbenzamide
Comprehensive Overview of 3-(2-Aminoethoxy)-N-isopropylbenzamide (CAS 1017667-91-2): Properties, Applications, and Research Insights
3-(2-Aminoethoxy)-N-isopropylbenzamide (CAS 1017667-91-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. The molecule combines an amide linkage with an aminoethoxy side chain, making it a versatile intermediate for drug discovery and material science applications. Its N-isopropyl moiety further enhances its lipophilicity, a critical factor in bioavailability optimization for therapeutic agents.
In recent years, the demand for high-purity benzamide derivatives like 3-(2-Aminoethoxy)-N-isopropylbenzamide has surged, driven by advancements in targeted drug delivery systems and small-molecule inhibitors. Researchers frequently search for "CAS 1017667-91-2 solubility" or "synthetic routes for aminoethoxy benzamides," reflecting the compound's relevance in optimizing pharmacokinetic properties. The 2-aminoethoxy group, in particular, is noted for its ability to improve water solubility while maintaining membrane permeability—a key consideration in CNS drug development.
The compound's thermal stability (typically stable up to 200°C) and moderate logP value (predicted ~2.1) make it suitable for high-throughput screening assays. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its structural integrity, with characteristic peaks at 7.8 ppm (aromatic protons) and 3.4 ppm (ethoxy protons) in 1H-NMR spectra. These properties align with growing interest in "benzoic acid derivatives for neurodegenerative diseases"—a trending topic in medicinal chemistry forums.
From an industrial perspective, 3-(2-Aminoethoxy)-N-isopropylbenzamide serves as a precursor for kinase inhibitor scaffolds, with patents highlighting its role in modulating protein-protein interactions. Environmental considerations are also addressed through its biodegradability profile, meeting green chemistry standards—a frequent search term among sustainable pharma researchers. Current studies explore its potential in allosteric modulator design, leveraging the isopropylbenzamide core for selective target engagement.
Quality control protocols for CAS 1017667-91-2 emphasize residual solvent analysis (USP/EP compliance), responding to user queries about "GMP-grade aminoethoxy compounds." The compound's crystallinity (orthorhombic crystal system) further supports its formulation stability—a hot topic in preformulation studies. As the pharmaceutical industry shifts toward fragment-based drug discovery, this benzamide derivative continues to gain traction for its balanced MW/PSA ratio (≈300 g/mol, 60 Ų).
Emerging applications include its use in fluorescence probes (due to aromatic conjugation) and metal-organic frameworks (MOFs) for catalytic purposes. These innovations correlate with rising searches for "multifunctional benzamide building blocks." The compound's safety profile (LD50 >500 mg/kg in rodent studies) positions it favorably for translational research, addressing another frequent concern among preclinical investigators.
In summary, 3-(2-Aminoethoxy)-N-isopropylbenzamide exemplifies the convergence of structural elegance and functional adaptability in modern chemistry. Its ongoing exploration in epigenetic modulator design and bioimaging agents underscores its cross-disciplinary value, making CAS 1017667-91-2 a compound of enduring scientific interest.
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